molecular formula C15H13N3O2S B2685054 N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286721-55-8

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2685054
CAS No.: 1286721-55-8
M. Wt: 299.35
InChI Key: HNQGLTYWOLHBFJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with benzyl bromide in the presence of a base to form the intermediate hydrazone. This intermediate is then cyclized using acetic anhydride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring structure.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole share the oxadiazole ring structure.

Uniqueness

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the combination of the thiophene and oxadiazole rings with the benzyl and acetamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-benzyl-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(16-10-11-5-2-1-3-6-11)9-14-17-18-15(20-14)12-7-4-8-21-12/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQGLTYWOLHBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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